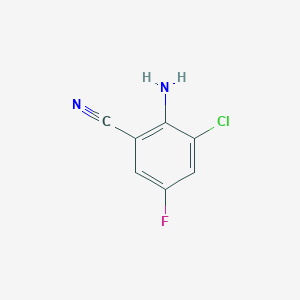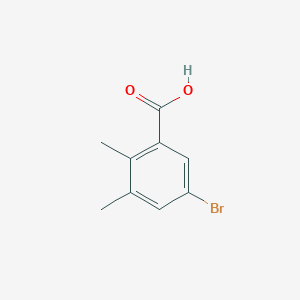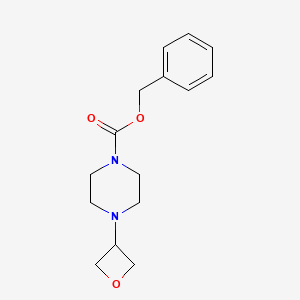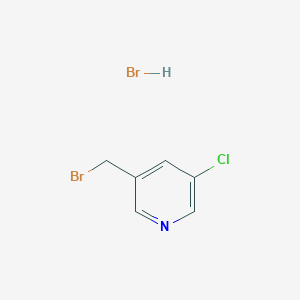![molecular formula C10H16N2 B1375473 3-[(Dimethylamino)methyl]-5-methylaniline CAS No. 884341-48-4](/img/structure/B1375473.png)
3-[(Dimethylamino)methyl]-5-methylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(Dimethylamino)methyl]-5-methylaniline: is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a dimethylamino group attached to a methyl-substituted aniline ring
准备方法
Synthetic Routes and Reaction Conditions:
-
Reductive Alkylation: One common method for synthesizing 3-[(Dimethylamino)methyl]-5-methylaniline involves the reductive alkylation of 5-methylaniline with formaldehyde and dimethylamine. The reaction typically occurs in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
-
Mannich Reaction: Another approach is the Mannich reaction, where 5-methylaniline reacts with formaldehyde and dimethylamine under acidic conditions to form the desired product.
Industrial Production Methods:
Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.
化学反应分析
Types of Reactions:
-
Oxidation: 3-[(Dimethylamino)methyl]-5-methylaniline can undergo oxidation reactions to form corresponding nitroso or nitro derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
-
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
-
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives. Halogenation, nitration, and sulfonation are typical examples.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium or platinum catalysts.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products Formed:
Oxidation: Nitroso and nitro derivatives.
Reduction: Secondary and tertiary amines.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
科学研究应用
Chemistry:
Organic Synthesis: 3-[(Dimethylamino)methyl]-5-methylaniline is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.
Catalysis: It serves as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the processes.
Biology and Medicine:
Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly as a building block for active pharmaceutical ingredients (APIs).
Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active amines.
Industry:
Materials Science: The compound is utilized in the production of polymers and resins, contributing to the development of advanced materials with specific properties.
Textile Industry: It is employed in the synthesis of dyes and colorants for textile applications.
作用机制
The mechanism of action of 3-[(Dimethylamino)methyl]-5-methylaniline involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group enhances its binding affinity to these targets, facilitating various biochemical processes. The compound can act as an inhibitor or activator, depending on the specific pathway involved.
相似化合物的比较
N,N-Dimethylaniline: Similar in structure but lacks the methyl group on the aromatic ring.
N-Methylaniline: Contains only one methyl group attached to the nitrogen atom.
Aniline: The parent compound without any substituents on the nitrogen or aromatic ring.
Uniqueness:
3-[(Dimethylamino)methyl]-5-methylaniline is unique due to the presence of both the dimethylamino group and the methyl group on the aromatic ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.
属性
IUPAC Name |
3-[(dimethylamino)methyl]-5-methylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-8-4-9(7-12(2)3)6-10(11)5-8/h4-6H,7,11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEBYHBHCQFEPGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N)CN(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-[(Azetidin-3-yloxy)methyl]-1,3-thiazole](/img/structure/B1375390.png)


![1-[(Tert-butoxy)carbonyl]-5-methylpiperidine-3-carboxylic acid](/img/structure/B1375394.png)


![1-[(Benzyloxy)carbonyl]azepane-4-carboxylic acid](/img/structure/B1375403.png)







